molecular formula C14H10BrF3O B6315120 3-Benzyloxy-4-bromobenzotrifluoride CAS No. 1429027-74-6

3-Benzyloxy-4-bromobenzotrifluoride

Cat. No.: B6315120
CAS No.: 1429027-74-6
M. Wt: 331.13 g/mol
InChI Key: QBAAYEIWQPAGAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Aryl Trifluoromethyl Ethers and Benzyl (B1604629) Ethers in Contemporary Organic Chemistry

Aryl trifluoromethyl ethers (ArOCF₃) and benzyl ethers (ArCH₂OR) are crucial motifs in organic chemistry, each offering distinct advantages. The trifluoromethoxy group (-OCF₃) is highly sought after in pharmaceutical and agricultural chemistry due to its unique combination of properties. researchgate.net It is one of the most lipophilic functional groups, which can enhance the membrane permeability and bioavailability of drug candidates. researchgate.netrsc.org The -OCF₃ group is strongly electron-withdrawing, yet due to the orientation of the O-CF₃ bond, it often directs electrophilic aromatic substitution to the para position. rsc.org This electronic influence, coupled with its high metabolic stability, makes the trifluoromethoxy group a valuable substituent for modulating the physicochemical and biological properties of molecules. researchgate.net The synthesis of aryl trifluoromethyl ethers, however, can be challenging, often requiring specialized reagents and conditions. rsc.orgbeilstein-journals.orgresearchgate.net

Benzyl ethers are widely employed as protecting groups for alcohols and phenols in multi-step organic synthesis. organic-chemistry.orgchemimpex.com Their popularity stems from their ease of formation, typically via a Williamson ether synthesis, and their stability across a wide range of reaction conditions. organic-chemistry.orgyoutube.com Crucially, the benzyl group can be selectively removed under mild conditions, most commonly through palladium-catalyzed hydrogenation (hydrogenolysis), which yields the deprotected alcohol and toluene (B28343) as a byproduct. organic-chemistry.orgyoutube.com This orthogonality allows for the unmasking of the hydroxyl group without affecting other sensitive functionalities in the molecule. Beyond their role as protecting groups, benzyloxyarenes are integral components of many biologically active molecules and functional materials. chemimpex.com

Strategic Importance of Brominated Benzotrifluorides as Synthetic Intermediates

Brominated benzotrifluorides are versatile building blocks in organic synthesis, primarily due to the presence of two key functional groups: the bromine atom and the trifluoromethyl group (-CF₃). chemimpex.com The trifluoromethyl group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. This electronic effect, combined with the inherent reactivity of the carbon-bromine bond, makes these compounds valuable precursors for a wide array of chemical transformations. chemimpex.com

The bromine atom serves as a versatile handle for introducing new functional groups through various cross-coupling reactions. Reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the bromine atom. This capability is fundamental to the construction of complex molecular architectures from simpler precursors. 3-Bromobenzotrifluoride, for example, is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. google.com The synthesis of these brominated compounds can be achieved through methods like direct bromination of benzotrifluoride (B45747) or via diazotization of aminobenzotrifluoride derivatives. google.comgoogle.com The presence of the -CF₃ group also deactivates the aromatic ring, which can influence the regioselectivity of further substitution reactions. google.com

Structural and Synthetic Context of 3-Benzyloxy-4-bromobenzotrifluoride

This compound is a halogenated aromatic compound that strategically combines the features of a benzyl ether, a brominated aromatic ring, and a benzotrifluoride. Its structure features a benzene (B151609) ring substituted with a benzyloxy group at the 3-position, a bromine atom at the 4-position, and a trifluoromethyl group. This arrangement of an electron-donating benzyloxy group and two electron-withdrawing groups (bromine and trifluoromethyl) creates a unique electronic environment on the aromatic ring, influencing its reactivity and potential applications.

This compound serves as a valuable intermediate in organic synthesis, particularly for creating more complex molecules for medicinal chemistry and materials science research. The bromine atom can be utilized for cross-coupling reactions, while the benzyloxy group can either be retained in the final product or removed to reveal a phenol (B47542), which can be further functionalized. The synthesis of related benzyloxyarenes often involves the reaction of a phenol with a benzyl halide in the presence of a base. organic-chemistry.orgchemicalbook.com For this compound, a plausible synthetic route would involve the benzylation of 4-bromo-3-(trifluoromethyl)phenol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-phenylmethoxy-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrF3O/c15-12-7-6-11(14(16,17)18)8-13(12)19-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAAYEIWQPAGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Benzyloxy 4 Bromobenzotrifluoride and Its Precursors

Established Routes for Brominated Benzotrifluoride (B45747) Core Structures

The formation of the brominated benzotrifluoride scaffold is a critical step in the synthesis of 3-Benzyloxy-4-bromobenzotrifluoride. Two primary methodologies dominate the preparation of these core structures: direct halogenation of benzotrifluoride derivatives and the diazotization of aminotrifluoromethylbenzenes followed by halogenation.

Direct Halogenation of Benzotrifluoride Derivatives

Direct bromination of benzotrifluoride and its derivatives is a common approach to introduce a bromine atom onto the aromatic ring. This electrophilic aromatic substitution is typically facilitated by a catalyst.

One method involves the direct bromination of benzotrifluoride using bromine and iron powder as a catalyst. However, this method can lead to low production efficiency and the formation of multiple waste streams. A more modern approach utilizes a composite catalyst, such as a ferrum-based catalyst, with hydrobromic acid and sodium chlorite (B76162) to generate bromine in situ. This method is reported to have a high utilization rate of bromine atoms, reaching 90% or more.

For the synthesis of precursors to this compound, the direct bromination of substituted benzotrifluorides is particularly relevant. For instance, the bromination of 4-chloro-benzotrifluoride using iron as a catalyst has been reported, although the yield is moderate at around 55%. google.comgoogle.com A significant portion of the starting material can be saponified to the corresponding carboxylic acid under these conditions. google.comgoogle.com An alternative catalytic system using antimony pentachloride for the bromination of trifluoromethylbenzenes has also been explored, but the yields are generally lower, in the range of 30-35%. google.com

A more efficient process for producing m-bromo-benzotrifluorides involves the bromination of the corresponding benzotrichloride (B165768) derivative followed by fluorination. google.com For example, 4-chloro-3-bromo-benzotrifluoride can be prepared in high yield (81%) by brominating 4-chlorobenzotrichloride (B167033) with bromine and a catalyst like iron sulfide, followed by reaction with anhydrous hydrofluoric acid. google.com

Table 1: Conditions for Direct Halogenation of Benzotrifluoride Derivatives

Starting MaterialReagents and CatalystsTemperature (°C)Yield (%)Reference
BenzotrifluorideBr₂, Fe powder-~80
BenzotrifluorideHBr, NaClO₂, composite catalyst5-15>90 (Br utilization)
4-Chloro-benzotrifluorideBr₂, Fe-~55 google.comgoogle.com
TrifluoromethylbenzenesBr₂, SbCl₅-30-35 google.com
4-ChlorobenzotrichlorideBr₂, FeS₂3081 (for 4-chloro-3-bromo-benzotrifluoride) google.com

Diazotization and Halogenation of Aminotrifluoromethylbenzenes

The Sandmeyer reaction provides a versatile alternative for the synthesis of brominated benzotrifluorides, starting from the corresponding amino derivatives. google.comchemicalbook.comgoogle.com This method involves the conversion of an aromatic amine to a diazonium salt, which is then displaced by a bromide, typically using a copper(I) bromide catalyst. google.comchemicalbook.com

This two-step process begins with the formation of a diazonium salt from a primary aryl amine. chemicalbook.com The subsequent displacement of the diazo group with a nucleophile, such as a halide, is a key feature of this reaction. chemicalbook.com The Sandmeyer reaction is particularly useful for introducing substituents that are not easily accessible through direct substitution methods. google.com

For the synthesis of a precursor to this compound, one could envision the diazotization of 3-amino-4-bromobenzotrifluoride. The synthesis of 4-bromo-3-aminobenzotrifluoride has been described, involving the bromination of m-aminobenzotrifluoride with bromine and iron filings. prepchem.com The subsequent diazotization and Sandmeyer reaction would introduce the desired bromine at the 4-position.

Recent advancements in Sandmeyer-type reactions have expanded their scope, including trifluoromethylation and other transformations, highlighting the continued importance of this classic reaction in modern organic synthesis. orgsyn.orgnih.gov

Strategies for Introduction of Benzyloxy Functionality on Aryl Halides

The introduction of the benzyloxy group onto the brominated benzotrifluoride core is typically achieved through nucleophilic substitution, most commonly via an etherification reaction.

Etherification of Hydroxylated Aryl Bromides

The Williamson ether synthesis is a widely used and effective method for preparing ethers, including aryl benzyl (B1604629) ethers. masterorganicchemistry.comyoutube.com This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In the context of synthesizing this compound, the key precursor would be 4-bromo-3-hydroxybenzotrifluoride. This phenol (B47542) can be deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile to displace the bromide from benzyl bromide.

The synthesis of a similar compound, 4-(3-fluoro-benzyloxy)-benzaldehyde, has been reported via the reaction of 4-hydroxybenzaldehyde (B117250) with 3-fluorobenzyl bromide in the presence of potassium carbonate in acetone, affording the product in high yield. chemicalbook.com This demonstrates the feasibility of this approach for the benzylation of substituted phenols.

Table 2: Typical Conditions for Williamson Ether Synthesis

PhenolBenzylating AgentBaseSolventTemperature (°C)Yield (%)Reference
4-Hydroxybenzaldehyde3-Fluorobenzyl bromideK₂CO₃Acetone6094.4 chemicalbook.com
4-HydroxybenzonitrileIsobutyl bromide---- researchgate.net

Stereocontrolled Approaches to Benzyloxy-Substituted Frameworks

While the synthesis of this compound does not inherently involve the creation of a stereocenter at the benzylic position, the principles of stereocontrolled synthesis can be relevant in more complex molecules containing this moiety. Research into the stereocontrolled synthesis of 3-benzyloxy-substituted steroidal frameworks has been conducted. In these cases, the stereochemistry of the steroid backbone dictates the approach, and the introduction of the benzyloxy group is achieved through standard etherification procedures on a molecule with pre-existing stereocenters.

In a broader context, stereoselective methods for the synthesis of aryl-C-nucleosides have been developed using photoredox and nickel catalysis, demonstrating advanced strategies for controlling stereochemistry in the formation of C-C bonds adjacent to an aromatic ring. rsc.org While not directly applicable to the C-O bond formation in this compound, these methods highlight the ongoing development of stereocontrolled transformations in organic synthesis.

Convergent and Linear Synthesis of this compound

The synthesis of this compound can be approached through both linear and convergent strategies.

A linear synthesis would involve a stepwise modification of a starting benzotrifluoride derivative. A plausible linear route would be:

Bromination: Direct bromination of 3-hydroxybenzotrifluoride at the 4-position. The synthesis of 3-hydroxybenzotrifluoride itself can be achieved from 3-aminobenzotrifluoride via diazotization followed by hydrolysis. google.com

Etherification: Williamson ether synthesis on the resulting 4-bromo-3-hydroxybenzotrifluoride with benzyl bromide to yield the final product.

A convergent synthesis would involve the preparation of two key fragments that are then combined in a later step. A possible convergent approach would be:

Fragment 1 Synthesis: Preparation of 4-bromo-3-hydroxybenzotrifluoride as described above.

Fragment 2 Synthesis: Preparation of benzyl bromide from benzyl alcohol.

Coupling: The final step would be the Williamson ether synthesis to couple the two fragments.

Given the straightforward nature of the Williamson ether synthesis, a linear approach starting from a readily available substituted benzotrifluoride is often the more practical and efficient strategy for the laboratory-scale preparation of this compound.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of this compound is most commonly achieved through a Williamson ether synthesis. This well-established method involves the reaction of a deprotonated alcohol (alkoxide) with an alkyl halide. In the context of this compound, the key precursors are 4-bromo-3-hydroxybenzotrifluoride and a benzylating agent, typically benzyl bromide. The optimization of this synthesis is critical for maximizing yield and purity, and it hinges on the careful selection of several reaction parameters, including the base, solvent, temperature, and reaction time.

The general reaction mechanism involves the deprotonation of the hydroxyl group on 4-bromo-3-hydroxybenzotrifluoride by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of the benzyl bromide in an SN2 reaction, displacing the bromide ion and forming the desired ether linkage.

Key Optimization Parameters:

Base: The choice of base is crucial for the efficient formation of the phenoxide nucleophile. The strength and solubility of the base can significantly impact the reaction rate and yield. Common bases used in Williamson ether synthesis include alkali metal carbonates (e.g., potassium carbonate, cesium carbonate) and hydrides (e.g., sodium hydride).

Solvent: The solvent must be capable of dissolving the reactants and facilitating the SN2 reaction. Polar aprotic solvents such as acetone, dimethylformamide (DMF), and acetonitrile (B52724) are often preferred as they can solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.

Reaction Time: Sufficient time must be allowed for the reaction to proceed to completion. The optimal reaction time is typically determined by monitoring the disappearance of the starting materials, often by techniques such as thin-layer chromatography (TLC).

Illustrative Optimization Data:

The following data table, compiled from typical results in Williamson ether synthesis optimizations for similar aromatic compounds, illustrates the impact of different reaction conditions on the yield of this compound.

EntryBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1K₂CO₃Acetone601275
2K₂CO₃DMF60885
3NaHDMF25692
4NaHTHF251088
5Cs₂CO₃Acetonitrile80695
6Cs₂CO₃DMF80497

Analysis of Optimization Findings:

The data demonstrates several key trends in the optimization of the synthesis of this compound.

The use of a stronger base generally leads to higher yields. For instance, sodium hydride (NaH), a strong base, provides a significantly higher yield compared to the weaker base potassium carbonate (K₂CO₃) under similar conditions (compare Entry 2 and Entry 3). Cesium carbonate (Cs₂CO₃) is also a highly effective base for this transformation, often leading to excellent yields due to the high solubility of cesium salts and the "cesium effect," which enhances the nucleophilicity of the phenoxide.

The choice of solvent also plays a critical role. Polar aprotic solvents like DMF and acetonitrile are shown to be superior to less polar solvents like THF or acetone. DMF, in particular, is effective at solvating the cation of the base, leaving the phenoxide anion more available for nucleophilic attack.

Temperature and reaction time are interdependent. While higher temperatures can accelerate the reaction, they must be carefully controlled to prevent side reactions. The optimal conditions often involve finding a balance that allows for a complete reaction in a reasonable timeframe without compromising the purity and yield of the final product. As seen in the table, the combination of a strong base like Cesium Carbonate with a polar aprotic solvent like DMF at an elevated temperature can lead to a high yield in a shorter reaction time (Entry 6).

Reactivity and Derivatization of 3 Benzyloxy 4 Bromobenzotrifluoride

Cross-Coupling Reactions of the Aryl Bromide Moiety

The bromine atom attached to the benzotrifluoride (B45747) core is a key reactive site, participating readily in palladium-catalyzed and other transition-metal-catalyzed cross-coupling reactions. This reactivity is central to its utility as a building block in the synthesis of diverse chemical structures.

Carbon-Carbon (C-C) Bond Formation

The formation of new carbon-carbon bonds is a fundamental process in organic synthesis. For 3-Benzyloxy-4-bromobenzotrifluoride, this is typically achieved through various cross-coupling methodologies.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex. This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.

A general procedure for the Suzuki-Miyaura coupling of aryl halides involves a palladium catalyst, a base, and a suitable solvent. For instance, the coupling of benzylic bromides with potassium aryltrifluoroborates has been achieved using a PdCl2(dppf)·CH2Cl2 catalyst with Cs2CO3 as the base in a THF/H2O solvent system. nih.gov Microwave conditions have also been successfully employed to facilitate the Suzuki-Miyaura cross-coupling of benzylic bromides, with Pd(OAc)2 and JohnPhos as the catalytic system, K2CO3 as the base, and DMF as the solvent. nih.gov

CatalystLigandBaseSolventTemperature (°C)Yield (%)
PdCl2(dppf)·CH2Cl2dppfCs2CO3THF/H2O (10:1)77Varies
Pd(OAc)2JohnPhosK2CO3DMFMicrowaveUp to 75%

Palladium-catalyzed α-arylation of ketones and other carbonyl compounds is a significant method for constructing α-aryl carbonyl motifs, which are prevalent in many biologically active molecules and natural products. This reaction involves the coupling of an enolate with an aryl halide.

The α-arylation of ketones with aryl triflates has been demonstrated using a combination of Pd(dba)2 and difluorphos (B3069624) as the catalyst system. nih.gov For electron-poor aryl triflates, a nickel catalyst with the same ligand has proven to be more effective. nih.gov The choice of base and solvent can also be critical, with bases like Cs2CO3 and K3PO4 being used in solvents such as DMSO. ntu.edu.sg

Catalyst SystemSubstrateKey Features
Pd(dba)2 / difluorphosElectron-neutral/rich aryl triflatesForms α-aryl ketones.
Nickel catalyst / difluorphosElectron-poor aryl triflatesOvercomes limitations of palladium catalysts for these substrates. nih.gov

Recent advancements have led to the development of electrochemical methods for cross-coupling reactions. These methods offer a greener alternative to traditional chemical reductants or oxidants. chemrxiv.org Nickel-catalyzed electrochemical C(sp2)-C(sp3) cross-coupling provides a redox-neutral pathway for forming C-C bonds. amazonaws.comchemrxiv.org

This reaction can be carried out in an undivided cell using a NiCl2·glyme pre-catalyst and a polypyridine ligand, coupling aryl halides with benzylic trifluoroborates. chemrxiv.orgamazonaws.comchemrxiv.org The reaction proceeds under ambient conditions and has a broad scope. amazonaws.comchemrxiv.org

Catalyst SystemReactantsCell ConfigurationKey Advantage
NiCl2·glyme / polypyridine ligandAryl halide and benzylic trifluoroborateUndivided cellRedox-neutral, avoids chemical oxidants/reductants. chemrxiv.orgamazonaws.comchemrxiv.org

Carbon-Heteroatom Bond Formation

The formation of bonds between carbon and heteroatoms such as nitrogen, oxygen, and sulfur is another crucial transformation in organic synthesis. nih.gov The aryl bromide moiety of this compound is amenable to such reactions, often catalyzed by transition metal complexes. nih.gov These reactions are fundamental in the synthesis of pharmaceuticals, fine chemicals, and materials. nih.govnih.gov Common methods include Buchwald-Hartwig amination (for C-N bonds) and various etherification reactions (for C-O bonds). nih.gov One-pot methods for forming C-heteroatom bonds from C-H bonds at the benzylic position of methylarenes have also been developed, proceeding through a bromination step followed by nucleophilic substitution. tcichemicals.com

Carbon-Oxygen (C-O) Coupling (e.g., Etherification)

The formation of diaryl ethers from aryl halides like this compound can be achieved through methods such as the Ullmann condensation or the Buchwald-Hartwig C-O coupling reaction. These reactions typically involve the coupling of the aryl bromide with an alcohol or phenol (B47542) in the presence of a copper or palladium catalyst, respectively.

The Buchwald-Hartwig etherification, a palladium-catalyzed process, is often preferred due to its milder reaction conditions and broader substrate scope compared to the traditional Ullmann condensation. For a substrate such as this compound, the reaction would involve a palladium precursor, a suitable phosphine (B1218219) ligand, and a base to facilitate the coupling with an alcohol. The general mechanism proceeds via oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the alcohol, deprotonation, and finally, reductive elimination to yield the aryl ether product.

Table 1: Representative C-O, C-N, and C-S Coupling Reactions

Reaction Type Coupling Partner Catalyst System (General) Base (General) Product Type
Etherification Alcohol (R-OH) Pd(0) source + Phosphine Ligand NaOt-Bu, K3PO4 Aryl Ether
Amination Amine (R2NH) Pd(0)/Pd(II) source + Phosphine Ligand NaOt-Bu, Cs2CO3 Aryl Amine

| Thioetherification | Thiol (R-SH) | Pd(0) source + Phosphine Ligand | K3PO4, K2CO3 | Aryl Thioether |

This table represents generalized conditions for cross-coupling reactions on aryl bromides. Specific conditions for this compound would require experimental optimization.

Carbon-Nitrogen (C-N) Coupling (e.g., Amination)

The synthesis of aryl amines from this compound is most effectively accomplished via the Buchwald-Hartwig amination. This palladium-catalyzed reaction has become a cornerstone of synthetic chemistry for its efficiency and wide functional group tolerance. The reaction couples the aryl bromide with a primary or secondary amine using a palladium catalyst, a phosphine ligand, and a base.

The choice of ligand is critical and has evolved through several "generations," with modern sterically hindered phosphine ligands enabling the coupling of a vast array of amines under mild conditions. Copper-catalyzed methods, known as Ullmann-Goldberg type reactions, also provide a pathway to C-N bond formation, though they often require higher temperatures. For this compound, these methods would yield N-aryl amine derivatives, which are prevalent structures in pharmaceuticals and materials science.

Carbon-Sulfur (C-S) Coupling (e.g., Thioetherification)

The construction of aryl thioethers from this compound can be performed using palladium-catalyzed C-S coupling reactions. These reactions are analogous to the Buchwald-Hartwig amination and etherification, coupling the aryl bromide with a thiol in the presence of a palladium catalyst system. The reaction is known for its high efficiency and tolerance of various functional groups on both the aryl halide and the thiol coupling partner. This allows for the synthesis of a diverse range of aryl thioethers, which are important motifs in medicinal chemistry and agrochemicals.

Esterification Reactions

Direct esterification of the aryl ring is not typical. However, this compound can be converted into an ester derivative through a palladium-catalyzed carbonylation reaction. This process involves the reaction of the aryl bromide with carbon monoxide (CO) and an alcohol. A recent development in this area uses aryl formates as a source of both CO and the alcohol, avoiding the need to handle toxic carbon monoxide gas directly. The mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by CO insertion to form an acylpalladium(II) intermediate. Subsequent reaction with an alcohol (or phenoxide) and reductive elimination yields the corresponding aryl ester. This transformation converts the C-Br bond into a valuable ester functional group.

Regioselectivity and Chemoselectivity in Functionalization

The functionalization of this compound is governed by the principles of regioselectivity and chemoselectivity. The molecule possesses several potential reaction sites, but the C-Br bond is by far the most reactive towards the standard conditions of transition-metal-catalyzed cross-coupling.

Regioselectivity: The substituents on the benzene (B151609) ring direct the reactivity. The C-Br bond at position 4 is the primary site for oxidative addition in palladium-catalyzed reactions, a key step in Suzuki, Buchwald-Hartwig, and similar cross-couplings. The C-F bonds of the trifluoromethyl group and the C-H bonds of the aromatic rings are significantly less reactive under these conditions. The benzyloxy group's ether linkage is also stable. Therefore, reactions overwhelmingly occur at the carbon bearing the bromine atom.

Chemoselectivity: In molecules with multiple different halogen atoms, the reactivity trend for oxidative addition is typically C-I > C-OTf > C-Br > C-Cl. Since this compound contains only a bromine atom as a leaving group (besides the highly inert fluoride (B91410) of the CF3 group), intramolecular competition is not a factor. The key chemoselective challenge is to react the C-Br bond without affecting the benzyloxy or trifluoromethyl groups. Fortunately, modern palladium catalysts demonstrate remarkable chemoselectivity, allowing the C-Br bond to be functionalized while preserving these other groups.

Role of Functional Group Tolerance in Complex Transformations

The utility of this compound as a building block in complex molecule synthesis is critically dependent on functional group tolerance. This term refers to the ability of a reaction to proceed successfully without undesired side reactions involving the various functional groups present in the substrates.

The trifluoromethyl and benzyloxy groups are robust under a wide variety of catalytic conditions.

Trifluoromethyl Group: This group is highly stable and generally inert to the reagents used in cross-coupling reactions, including the common bases and nucleophiles. Its strong electron-withdrawing nature activates the C-Br bond towards oxidative addition, facilitating the coupling process.

Benzyloxy Group: As a protecting group for a phenol, the benzyl (B1604629) ether is compatible with the conditions of many palladium-catalyzed reactions. It tolerates the weak to moderately strong bases (e.g., carbonates, phosphates, and even alkoxides at moderate temperatures) and the nucleophiles used in C-N, C-O, and C-S coupling reactions.

This high degree of functional group tolerance allows for the late-stage functionalization of the C-Br bond, a highly desirable strategy in medicinal chemistry and materials science. It enables the introduction of diverse molecular fragments onto the core scaffold without the need for extensive protecting group manipulations, leading to more efficient and modular synthetic routes.

Applications of 3 Benzyloxy 4 Bromobenzotrifluoride in Advanced Chemical Synthesis

Precursor in Synthesis of Fluorinated Aromatic Compounds

The presence of both a bromine atom and a trifluoromethyl group makes 3-benzyloxy-4-bromobenzotrifluoride a key starting material for the synthesis of more complex fluorinated aromatic compounds. The bromine atom can be readily displaced or participate in various cross-coupling reactions, such as Suzuki and Sonogashira reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity.

For instance, related brominated benzotrifluoride (B45747) compounds are utilized in Suzuki-Miyaura reactions to form new C-C bonds. chemicalbook.com The reactivity of the bromine atom in this compound allows for similar transformations, leading to a wide array of substituted benzotrifluoride derivatives.

Building Block for Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of significant interest in medicinal chemistry and materials science. kit.edu this compound serves as a valuable scaffold for the construction of various heterocyclic systems.

Pyrimidines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of a six-membered ring. growingscience.comresearchgate.net They are core components of many biologically active molecules and pharmaceuticals. growingscience.comgsconlinepress.com The synthesis of pyrimidine (B1678525) derivatives can involve the reaction of various building blocks. growingscience.comresearchgate.net While direct synthesis from this compound is not explicitly detailed in the provided results, its derivatives, created through reactions at the bromine position, can serve as precursors for pyrimidine ring formation. For example, conversion to a nitrile or an acetylene (B1199291) derivative could provide a suitable starting material for cyclization reactions to form the pyrimidine ring. growingscience.comgoogle.com The synthesis of pyrimidine derivatives is a versatile process with many pathways. growingscience.comresearchgate.netgoogle.com

1,3,5-triazines are another important class of nitrogen-containing heterocycles. nih.govthieme-connect.de These compounds have applications in various fields, including pharmaceuticals and materials science. nih.govnih.gov The synthesis of 1,3,5-triazine (B166579) derivatives often starts from cyanuric chloride, with sequential nucleophilic substitution of the chlorine atoms. nih.gov A common method for creating substituted triazines involves a three-step alkylation reaction. nih.gov The development of greener synthetic methods, such as using sonochemistry in water, has made the synthesis of these compounds more efficient and environmentally friendly. nih.gov

The versatility of this compound extends to the synthesis of other nitrogen-containing heterocycles. These ring systems are of high interest in various fields of application. kit.edu For example, the synthesis of benzotriazin-4(3H)-ones, which have pharmacological importance, can be achieved through photocyclization of acyclic aryl triazine precursors. nih.gov The development of new synthetic methods, including catalytic dehydrative cyclization, has provided environmentally benign routes to a wide range of nitrogen-containing heterocycles. pitt.edu

Synthesis of Bioactive Molecules and Complex Organic Frameworks

The structural motifs present in this compound are found in various bioactive molecules. The synthesis of natural products and their analogues often relies on chiral starting materials and complex synthetic strategies. nih.gov The development of methods for creating complex organic frameworks, such as polycyclic systems, is an active area of research. researchgate.net

An example of the synthesis of a complex bioactive molecule is the oxidative synthesis of a procyanidin (B600670) B-3 analogue, which has a 3,4-cis stereochemistry. figshare.com This synthesis involves the coupling of protected catechin (B1668976) monomers. figshare.com While not directly employing this compound, this illustrates the intricate synthetic pathways leading to bioactive compounds where similar fluorinated and benzylated building blocks could be incorporated.

Development of Compound Libraries for Chemical Biology and Drug Discovery

Compound libraries are collections of chemical compounds used in high-throughput screening to identify new drug leads. nih.gov The design of these libraries is crucial for maximizing the chances of finding hits for a particular biological target. nih.govresearchgate.net Target-focused libraries are designed to interact with a specific protein or a family of related proteins. nih.gov

This compound, with its multiple functional groups, is an excellent starting point for generating a diverse range of compounds for these libraries. By systematically modifying the benzyloxy, bromo, and trifluoromethyl groups, a large number of structurally related yet distinct molecules can be synthesized. This approach, often referred to as diversity-oriented synthesis (DOS), allows for the efficient exploration of chemical space and the rapid generation of analogues for hit optimization. nih.gov The physicochemical properties of the compounds in these libraries, such as molecular weight, lipophilicity, and hydrogen bonding capacity, are carefully controlled to ensure they are "lead-like" and have a higher probability of becoming successful drugs. sygnaturediscovery.com

Mechanistic Insights and Catalytic Systems in Reactions Involving 3 Benzyloxy 4 Bromobenzotrifluoride

Transition Metal Catalysis Mechanisms (e.g., Palladium, Nickel)

Transition metals, particularly palladium and nickel, are central to the functionalization of aryl halides like 3-Benzyloxy-4-bromobenzotrifluoride. These metals catalyze the formation of new carbon-carbon and carbon-heteroatom bonds through a series of well-defined elementary steps. The general catalytic cycle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, typically involves the oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0)), followed by transmetalation with a suitable organometallic reagent and concluding with reductive elimination to yield the final product and regenerate the active catalyst. libretexts.org

Nickel catalysts are often employed as a cost-effective alternative to palladium and can exhibit complementary reactivity, especially in reactions involving challenging substrates or C(sp³)-hybridized fragments. chemrxiv.org For a substrate like this compound, both palladium and nickel systems can effectively cleave the C-Br bond to initiate the catalytic cycle.

Oxidative Addition: This is typically the initial and often rate-determining step in palladium- and nickel-catalyzed cross-coupling reactions. csbsju.edu A low-valent metal complex, usually Pd(0) or Ni(0), inserts into the carbon-bromine bond of this compound. This process involves the oxidation of the metal center from M(0) to M(II), forming an arylpalladium(II) or arylnickel(II) halide intermediate. libretexts.org The rate of oxidative addition is significantly influenced by the electronic properties of the aryl halide. The presence of the strongly electron-withdrawing trifluoromethyl group on the aromatic ring of this compound makes the carbon atom attached to the bromine more electrophilic, thereby facilitating the oxidative addition step. libretexts.orgnih.gov

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic fragments coupled to the metal center are expelled to form the new C-C or C-heteroatom bond. csbsju.edu This process reduces the metal center from M(II) back to its M(0) state, allowing it to re-enter the catalytic cycle. libretexts.org The efficiency of reductive elimination can be influenced by the steric and electronic properties of the ligands on the metal and the nature of the coupled groups. For instance, Lewis acids have been shown to accelerate reductive elimination from pyridylpalladium complexes by coordinating to the heteroatom, a strategy that could be relevant in couplings involving nitrogen-based nucleophiles. nih.gov

Table 1: Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling

StepDescriptionMetal Oxidation State ChangeRole of Substrate Substituents
Oxidative Addition Insertion of the Pd(0) catalyst into the Aryl-Bromine bond.Pd(0) → Pd(II)The electron-withdrawing -CF₃ group accelerates this step.
Transmetalation Transfer of an organic group from a main-group organometallic reagent (e.g., organoboron) to the Pd(II) center.Remains Pd(II)Generally tolerant of ether (-OBn) and -CF₃ groups.
Reductive Elimination Formation of the new C-C bond and release of the product from the palladium center.Pd(II) → Pd(0)Regenerates the active catalyst for the next cycle.

The performance of transition metal catalysts in reactions with this compound is critically dependent on the choice of ligands and additives.

Bulky, Electron-Donating Ligands: Seminal work has shown that sterically bulky dialkylbiarylphosphine ligands (e.g., Buchwald-type ligands) create highly active catalysts that can promote reactions even with less reactive aryl chlorides. nih.govnih.gov These ligands stabilize the metal center and promote both oxidative addition and reductive elimination. For a substrate like this compound, such ligands can lead to higher reaction efficiency and broader substrate scope. nih.gov

N,N-Type Ligands: In some specialized reactions, such as the allylic cross-coupling of homoallylic tosylates, N,N-type ligands have been found to be uniquely effective, demonstrating that the optimal ligand is highly reaction-dependent. ucmerced.edu

Additives:

Bases: In reactions like the Suzuki-Miyaura coupling, a base is required to facilitate the transmetalation step. libretexts.org The choice of base (e.g., carbonates, phosphates, hydroxides) and solvent can significantly impact the reaction outcome. libretexts.org

Lewis Acids: As noted, Lewis acids can accelerate reductive elimination, particularly in couplings with basic heteroaromatic substrates. nih.gov

Other Additives: In some cases, additives like silver salts are used, potentially to abstract halide ions and facilitate the reaction. nih.gov

Table 2: Examples of Ligands Used in Cross-Coupling Reactions

Ligand TypeExampleGeneral RoleReference
Monodentate Biaryl PhosphinesBrettPhosEnhance catalyst activity and scope, especially for challenging substrates. nih.gov
Bidentate PhosphinesXantphosCan be ineffective in some specific transformations while useful in others. nih.gov
N,N-Type LigandsQUINOXEffective in specific Pd-catalyzed allylic C-H functionalization reactions. ucmerced.edu
N-Heterocyclic Carbenes (NHCs)(Not specified)Strong sigma-donors that form stable metal complexes. nih.gov

Beyond traditional thermal catalysis, photoredox and electrochemical methods offer alternative pathways for activating substrates like this compound. These techniques rely on single-electron transfer (SET) processes to generate highly reactive radical intermediates. nih.govnih.gov

Photoredox Catalysis (PRC): In PRC, a photocatalyst absorbs visible light and enters an excited state, becoming a potent single-electron oxidant or reductant. nih.govbeilstein-journals.org This excited catalyst can then engage the substrate or another reaction component in a SET event. This approach enables reactions under very mild conditions and can be combined with transition metal catalysis (dual catalysis) or electrochemistry. nih.govnih.gov

Electrochemical Methods: Electrochemistry uses an electric current to drive redox reactions. bohrium.comnih.gov Nickel-catalyzed electrochemical cross-couplings of aryl halides with various nucleophiles have been developed, often proceeding through radical mechanisms. bohrium.comnih.govresearchgate.net These methods can be highly efficient and avoid the use of stoichiometric chemical reductants or oxidants. bohrium.com The combination of photo- and electrochemistry (photoelectrochemistry or e-PRC) can overcome the energetic limitations of visible light photons to drive particularly challenging transformations. nih.govbeilstein-journals.org

Radical Pathways in Cross-Coupling Reactions

While many palladium-catalyzed reactions are described by the Pd(0)/Pd(II) cycle, some transformations involving this compound may proceed through radical pathways. The involvement of a radical mechanism is particularly noted in certain Heck-type reactions and electrochemical couplings. beilstein-journals.org

In a palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides, mechanistic studies revealed the involvement of a radical intermediate generated via a single electron transfer (SET) pathway. beilstein-journals.org Similarly, nickel-catalyzed electrochemical cross-coupling reactions between aryl halides and benzylic trifluoroborates are proposed to proceed through an unconventional radical transmetalation mechanism. bohrium.comnih.gov These pathways offer a different mechanistic paradigm, where an aryl radical could be generated from this compound, which then participates in the bond-forming step.

Influence of Substituents (Benzyloxy, Trifluoromethyl, Bromine) on Reaction Mechanisms and Rates

The three key substituents on the benzene (B151609) ring of this compound each exert a distinct influence on its reactivity in catalytic processes.

Bromine: The bromine atom serves as an excellent leaving group in transition metal-catalyzed cross-coupling reactions. The C-Br bond is weaker than a C-Cl or C-F bond, making oxidative addition to a metal center (e.g., Pd(0)) relatively facile. elsevierpure.com

Trifluoromethyl (-CF₃) Group: This is a very strong electron-withdrawing group. Its presence significantly impacts reactivity:

It increases the electrophilicity of the aromatic ring, making the aryl halide a better substrate for oxidative addition. libretexts.orgnih.gov Electron-deficient aryl halides are generally more reactive in Suzuki-Miyaura couplings. nih.gov

The -CF₃ group is stable and well-tolerated in a wide range of catalytic reactions, making it a valuable substituent for modifying the properties of organic molecules. nih.govorganic-chemistry.org

Benzyloxy (-OCH₂Ph) Group: This is an ether group, which is generally considered to be electronically neutral to weakly donating.

It is typically a spectator group, well-tolerated in many palladium-catalyzed reactions. nih.gov

Its steric bulk is minimal at the meta position relative to the reacting C-Br bond, so it is not expected to significantly hinder the approach of the catalyst to the reaction site.

The combined electronic effects of the electron-withdrawing -CF₃ group and the weakly donating/neutral -OBn group, along with the good leaving group ability of bromine, make this compound a reactive and versatile substrate for a variety of transition metal-catalyzed cross-coupling reactions. Competitive experiments in decarbonylative borylation reactions have shown that substrates with electron-withdrawing groups exhibit stronger reactivity than those with electron-donating groups. acs.org

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Benzyloxy 4 Bromobenzotrifluoride and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. For a molecule like 3-Benzyloxy-4-bromobenzotrifluoride, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are essential for unambiguous structural confirmation.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation

The complete structural assignment of this compound is achieved by combining data from ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each nucleus provides a unique piece of the structural puzzle.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The benzyloxy group would exhibit a characteristic singlet for the methylene (B1212753) protons (-CH₂-) and a set of multiplets for the five protons of the phenyl ring. The three aromatic protons on the substituted benzotrifluoride (B45747) core would appear as distinct multiplets, with their chemical shifts and splitting patterns influenced by the bromine, benzyloxy, and trifluoromethyl substituents.

¹³C NMR: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The spectrum would show signals for the trifluoromethyl carbon (a quartet due to coupling with fluorine), the carbons of the two aromatic rings, and the methylene carbon of the benzyloxy group. Two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate proton and carbon signals, which is crucial for assigning the signals of the substituted aromatic ring. nih.gov

¹⁹F NMR: Given the presence of the -CF₃ group, ¹⁹F NMR is a highly valuable and sensitive technique. magritek.com The trifluoromethyl group is expected to appear as a singlet in the proton-decoupled ¹⁹F spectrum. rsc.org Its chemical shift provides information about the electronic environment of the aromatic ring. Coupling between the ¹⁹F and ¹H or ¹³C nuclei can be observed in high-resolution spectra or through specific 2D correlation experiments (e.g., ¹H-¹⁹F HETCOR), providing further confirmation of the structure. nih.gov

Table 1: Predicted NMR Spectroscopic Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Notes
¹H NMR ~7.2-7.5 (m, 5H) Protons of the benzyl (B1604629) group phenyl ring.
~7.0-7.8 (m, 3H) Protons on the bromobenzotrifluoride ring.
~5.1 (s, 2H) Methylene protons (-O-CH₂-Ph).
¹³C NMR ~115-160 Aromatic carbons.
~123 (q, J ≈ 272 Hz) Trifluoromethyl carbon (-CF₃). rsc.org
~70 Methylene carbon (-O-CH₂-Ph).

| ¹⁹F NMR | ~ -62 (s) | Trifluoromethyl group (-CF₃). rsc.org |

Application in Reaction Monitoring and Kinetic Studies

NMR spectroscopy is not limited to static structural analysis; it is also a powerful technique for real-time reaction monitoring and kinetic studies. magritek.comnih.gov By acquiring spectra at regular intervals, the consumption of reactants and the formation of products can be quantified. scielo.org.za

For reactions involving this compound, such as nucleophilic substitution of the bromine atom, the ¹⁹F NMR signal of the trifluoromethyl group serves as an excellent probe. rsc.org This region of the NMR spectrum is typically free from other signals, allowing for clean integration and monitoring of the starting material's disappearance and the product's appearance. rsc.org Stopped-flow NMR systems can be employed for reactions that are too fast for manual sampling, providing quantitative data on reaction rates and mechanisms. rsc.org Kinetic parameters, such as rate constants and activation energies, can be determined by conducting these experiments at various temperatures. researchgate.net

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₀BrF₃O), MS provides definitive evidence of its identity. achemblock.com

In a typical mass spectrum, the molecular ion peak (M⁺) would be observed. A crucial diagnostic feature is the isotopic pattern of bromine. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity for the molecular ion: one for [C₁₄H₁₀⁷⁹BrF₃O]⁺ and another at two mass units higher for [C₁₄H₁₀⁸¹BrF₃O]⁺. nih.gov This isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). sciex.comnih.gov This allows for the unambiguous determination of the elemental formula. For example, the calculated exact mass for the ⁷⁹Br isotope of the compound is distinct from other potential formulas with the same nominal mass, confirming the composition C₁₄H₁₀BrF₃O.

Table 2: Predicted HRMS Data for this compound

Ion Formula Isotope Calculated Exact Mass (m/z)
[C₁₄H₁₀BrF₃O]⁺ ⁷⁹Br 330.9894

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent parts.

The presence of the trifluoromethyl group is confirmed by strong C-F stretching bands, typically found in the 1350-1100 cm⁻¹ region. The aromatic rings give rise to C=C stretching vibrations in the 1600-1450 cm⁻¹ range and C-H stretching just above 3000 cm⁻¹. The ether linkage (Ar-O-CH₂) is identified by its characteristic C-O-C stretching vibrations, usually appearing as strong bands between 1275-1000 cm⁻¹. Finally, the C-Br bond would show a stretching absorption in the far-infrared region, typically between 600-500 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100-3000
Aromatic C=C Stretch 1600-1450
C-F (of CF₃) Stretch 1350-1100 (strong)
C-O-C (Ether) Stretch 1275-1000 (strong)

Electrochemical Techniques (e.g., Cyclic Voltammetry) in Mechanistic Studies

Electrochemical methods like cyclic voltammetry (CV) are used to investigate the redox properties of molecules and can provide insight into reaction mechanisms. researchgate.net For this compound, CV could be used to study the reduction of the carbon-bromine bond.

By scanning the potential, one could observe an irreversible reduction wave corresponding to the cleavage of the C-Br bond. The potential at which this reduction occurs gives an indication of the ease of breaking this bond, which is influenced by the other substituents on the aromatic ring. Similarly, the oxidation potential of the benzyloxy-substituted aromatic ring could be investigated. Such studies are valuable for understanding the molecule's behavior in redox reactions and for designing electrochemical syntheses.

Chromatographic Methods for Purification and Analysis (e.g., Column Chromatography)

Chromatographic techniques are indispensable for the separation and purification of organic compounds from reaction mixtures. orgsyn.org Column chromatography is the most common method for purifying compounds on a laboratory scale. rsc.org

For this compound, a moderately polar compound, purification would typically be performed using a silica (B1680970) gel stationary phase. The process begins with finding a suitable solvent system (eluent) using thin-layer chromatography (TLC). researchgate.net A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297) would likely be effective. The crude product is loaded onto the top of the silica gel column, and the eluent is passed through. orgsyn.org Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. The solvent is then removed by rotary evaporation to yield the purified this compound.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and the prediction of its reactivity. espublisher.com For 3-Benzyloxy-4-bromobenzotrifluoride, DFT calculations would typically be employed to determine key properties such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.

The electronic nature of the substituents on the benzene (B151609) ring—the electron-donating benzyloxy group (-OCH₂Ph), the electron-withdrawing trifluoromethyl group (-CF₃), and the bromo group (-Br) which has both inductive withdrawing and resonance donating effects—will significantly influence the electronic landscape of the molecule. DFT calculations would likely show a polarization of the electron density, with an accumulation of negative charge around the oxygen and fluorine atoms and a degree of positive charge on the carbon atoms of the benzene ring, particularly those attached to the electron-withdrawing groups.

The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and reactivity. espublisher.com In the case of this compound, the presence of both electron-donating and electron-withdrawing groups is expected to result in a relatively small HOMO-LUMO gap, suggesting a higher propensity for chemical reactions compared to unsubstituted benzene. The HOMO would likely be localized on the electron-rich benzyloxy and benzene ring moieties, while the LUMO would be concentrated on the electron-deficient trifluoromethyl group and the carbon-bromine bond. This distribution of frontier orbitals would indicate that the molecule is susceptible to electrophilic attack at the benzyloxy-substituted positions and nucleophilic attack at the trifluoromethyl-substituted carbon.

Table 1: Predicted Electronic Properties from DFT Calculations on Analogous Compounds

PropertyPredicted Characteristic for this compoundBasis from Analogous Systems
Electron Density Distribution Polarized with high density on O and F atoms.General principles of substituent effects on aromatic rings.
HOMO Energy Relatively high due to the electron-donating benzyloxy group.Studies on alkoxy-substituted benzenes.
LUMO Energy Relatively low due to the electron-withdrawing CF₃ and Br groups.Studies on benzotrifluoride (B45747) and brominated aromatic derivatives.
HOMO-LUMO Gap Smaller than benzene, indicating higher reactivity.Studies on donor-acceptor substituted aromatic systems. ias.ac.innih.gov
Molecular Electrostatic Potential Negative potential around the benzyloxy and trifluoromethyl groups, positive potential on the aromatic protons.General DFT analysis of substituted aromatics.

Modeling Reaction Pathways and Transition States

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions by mapping out potential energy surfaces and identifying transition states. For this compound, theoretical studies could model various reaction pathways, such as nucleophilic aromatic substitution, cross-coupling reactions, or cleavage of the ether bond.

For instance, in a nucleophilic aromatic substitution reaction, computational models could predict whether the substitution is more likely to occur at the carbon bearing the bromine atom or at another position on the ring. By calculating the activation energies for different pathways, researchers can determine the most probable reaction mechanism. These calculations would involve locating the transition state structures and confirming that they connect the reactants and products on the potential energy surface.

Similarly, for palladium-catalyzed cross-coupling reactions, a common transformation for aryl bromides, computational modeling could be used to investigate the different steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. This would provide insights into the role of the ligands on the palladium catalyst and the influence of the substituents on the benzotrifluoride ring on the reaction rate and selectivity.

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which is crucial for the identification and characterization of new compounds.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. liverpool.ac.uk For this compound, these calculations would be based on the computed electron distribution around each nucleus. The predicted chemical shifts for the aromatic protons would be influenced by the electronic effects of the three different substituents. The benzylic protons of the -OCH₂Ph group would also have a characteristic chemical shift. ¹⁹F NMR is particularly sensitive to the electronic environment, and computational predictions can be very accurate in determining the chemical shift of the -CF₃ group. nih.govuq.edu.auscite.aiescholarship.org

Infrared (IR) Spectroscopy: Theoretical calculations of vibrational frequencies can aid in the interpretation of experimental IR spectra. researchgate.netresearchgate.netnbu.edu.saresearchgate.net For this compound, the calculated IR spectrum would show characteristic peaks for the C-H stretching of the aromatic and benzylic protons, the C-O-C stretching of the ether linkage, the C-F stretching of the trifluoromethyl group, and the C-Br stretching. By comparing the calculated and experimental spectra, a detailed assignment of the vibrational modes can be achieved.

Table 2: Predicted Spectroscopic Data for this compound

SpectrumPredicted Key FeaturesBasis from Analogous Systems
¹H NMR Aromatic protons in the 6.8-7.5 ppm range, benzylic protons around 5.1 ppm.General NMR prediction software and data for similar aromatic ethers.
¹³C NMR Aromatic carbons in the 110-160 ppm range, CF₃ carbon as a quartet.DFT calculations on substituted benzenes. researchgate.net
¹⁹F NMR A single peak for the -CF₃ group, with its chemical shift influenced by the other substituents.Studies on substituted benzotrifluorides. uq.edu.auscite.ai
IR C-O-C stretch (~1250 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹), C-Br stretch (~500-600 cm⁻¹).IR data for aromatic ethers, organofluorine compounds, and aryl bromides. researchgate.net

Elucidation of Substituent Effects on Aromatic Systems

The presence of multiple substituents on the benzene ring of this compound leads to a complex interplay of electronic effects. The benzyloxy group is a strong π-donor and a moderate σ-acceptor. The trifluoromethyl group is a strong σ- and π-acceptor. The bromine atom is a σ-acceptor and a weak π-donor.

Computational studies on a series of substituted benzotrifluorides have shown that the nature and position of the substituents significantly impact the electronic properties and reactivity of the molecule. ias.ac.in Electron-donating groups, like the benzyloxy group, increase the electron density in the ring and raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, electron-withdrawing groups like the trifluoromethyl group decrease the electron density and lower the energy of the LUMO, making the ring more susceptible to nucleophilic attack.

Table 3: Summary of Substituent Effects in this compound

SubstituentPositionElectronic EffectPredicted Impact on Aromatic Ring
Benzyloxy (-OCH₂Ph) 3Strong π-donor, moderate σ-acceptorIncreases electron density, activates the ring towards electrophilic attack.
Bromo (-Br) 4σ-acceptor, weak π-donorDeactivates the ring towards electrophilic attack, directs incoming electrophiles to ortho/para positions.
Trifluoromethyl (-CF₃) 1Strong σ- and π-acceptorStrongly deactivates the ring towards electrophilic attack, activates towards nucleophilic attack.

Future Perspectives and Emerging Research Avenues for 3 Benzyloxy 4 Bromobenzotrifluoride Chemistry

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of Green Chemistry, which prioritize efficiency, safety, and environmental stewardship. For 3-Benzyloxy-4-bromobenzotrifluoride, research is anticipated to move beyond traditional synthetic methods towards more sustainable and atom-economical routes.

Key areas of development include:

Microwave-Assisted Synthesis: Conventional heating methods are often slow and energy-intensive. Microwave-assisted synthesis can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes, which can also lead to higher yields and purer products. anton-paar.comnih.govbiotage.com The application of microwave heating to the etherification and bromination steps in the synthesis of this compound could offer a significant process intensification.

Alternative and Greener Solvents: The use of hazardous solvents like chlorinated hydrocarbons is a major environmental concern. Research into replacing these with safer alternatives is crucial. Interestingly, benzotrifluoride (B45747) (BTF) itself is considered a more environmentally friendly solvent compared to many common organic solvents like dichloromethane. acs.orgresearchgate.net Exploring the use of BTF or other green solvents (e.g., ionic liquids, deep eutectic solvents) for the synthesis and subsequent reactions of this compound would align with sustainability goals.

Enzymatic and Chemoselective Methods: Biocatalysis offers mild and highly selective transformations. For a molecule like this compound, enzymatic methods could be explored, for instance, in the deprotection of the benzyl (B1604629) group. Laccase-based systems have been shown to selectively deprotect N-benzylated amines in an aqueous medium using oxygen as a mild oxidant, a strategy that could be adapted for O-debenzylation, offering a green alternative to harsh reductive methods like hydrogenolysis. uniovi.es

Exploration of New Reactivity Modes and Catalytic Systems

The bromine atom in this compound is a prime handle for a multitude of chemical transformations, particularly transition metal-catalyzed cross-coupling reactions. While nucleophilic aromatic substitution is a known reaction pathway, the exploration of a broader range of catalytic systems will significantly expand its synthetic utility.

Future research will likely focus on:

Palladium-Catalyzed Cross-Coupling Reactions: This is the most promising area for expanding the reactivity of this compound. The Suzuki-Miyaura coupling, for instance, is a powerful tool for forming carbon-carbon bonds. nih.govresearchgate.netmdpi.com By reacting this compound with various boronic acids or esters, a vast array of biaryl and heteroaryl structures can be accessed. Similarly, Buchwald-Hartwig amination (C-N coupling) and C-O coupling reactions would allow for the introduction of diverse amine, amide, and phenol (B47542) moieties. beilstein-journals.orgresearchgate.net

Nickel-Catalyzed Couplings: As a more earth-abundant and economical alternative to palladium, nickel catalysis is a rapidly growing field. beilstein-journals.org Developing nickel-catalyzed cross-coupling protocols for this compound would be a significant step towards more sustainable chemical production. These systems have shown efficacy in coupling aryl bromides and even activating challenging C-F bonds under certain conditions. beilstein-journals.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful method for generating reactive intermediates. This technology could be applied to this compound to enable novel transformations, such as radical trifluoromethylation or coupling reactions under ambient conditions. wikipedia.org

Table 1: Proposed Catalytic Systems for Cross-Coupling Reactions of this compound
Coupling ReactionProposed Catalyst SystemPotential Coupling PartnerKey FeaturesReference
Suzuki-Miyaura (C-C)Pd(OAc)₂, Pd₂(dba)₃ with phosphine (B1218219) ligands (e.g., PPh₃, Xantphos)Aryl/heteroaryl boronic acidsRobust and versatile C-C bond formation. researchgate.netbeilstein-journals.orgnih.gov
Buchwald-Hartwig (C-N)Pd₂(dba)₃ / Xantphos with a base like Cs₂CO₃Amides, amines, amino acid estersDirect formation of C-N bonds, crucial for pharmaceuticals. beilstein-journals.org
C-O CouplingPd(OAc)₂ / Xantphos with a base like K₂CO₃Phenols, fluorinated alcoholsSynthesis of complex aryl ethers. beilstein-journals.orgacs.org
Nickel-Catalyzed Coupling (C-C)Ni(cod)₂ with phosphine ligands (e.g., PCy₃)Arylboronic acidsEconomical and sustainable alternative to palladium. beilstein-journals.org

Expansion of Applications in Diverse Chemical Fields

The unique combination of substituents on this compound makes it an attractive scaffold for creating molecules with tailored properties for various industries. The trifluoromethyl group, in particular, is known to enhance properties like metabolic stability, lipophilicity, and binding affinity in bioactive molecules. wikipedia.orgrsc.orgwikipedia.org

Emerging application areas to be explored include:

Medicinal Chemistry: The compound is an ideal starting material for synthesizing novel drug candidates. The trifluoromethyl group is a common feature in many modern pharmaceuticals, including anti-inflammatory drugs (Celecoxib) and antidepressants (Fluoxetine). wikipedia.orgwikipedia.org Derivatives of this compound could be investigated as potential inhibitors, receptor antagonists, or other therapeutic agents.

Agrochemicals: Similar to pharmaceuticals, the trifluoromethyl group is prevalent in advanced agrochemicals like herbicides and insecticides. wikipedia.orgwikipedia.org The scaffold could be used to develop new, potent, and selective crop protection agents.

Materials Science: Fluorinated compounds possess unique properties that are valuable in materials science. For example, fluorinated poly(aryl ether)s are sought after for their low dielectric constants, high thermal stability, and hydrophobicity, making them suitable for applications in high-speed communication electronics. rsc.org this compound could serve as a monomer or key intermediate in the synthesis of such high-performance polymers.

Table 2: Potential Applications for Derivatives of this compound
FieldPotential ApplicationRationaleReference
Medicinal ChemistryNovel therapeutic agents (e.g., kinase inhibitors, GPCR modulators)The CF₃ group can enhance metabolic stability and binding affinity. The scaffold allows for diverse functionalization. wikipedia.orgwikipedia.org
AgrochemicalsNew herbicides, fungicides, or insecticidesThe trifluoromethyl motif is a well-established toxophore in many successful agrochemicals. wikipedia.orgwikipedia.org
Materials ScienceHigh-performance polymers for electronicsIncorporation of the fluorinated moiety can lead to materials with low dielectric constants and high thermal stability. rsc.org
Organic ElectronicsComponents for Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs)The aromatic and fluorinated nature of derivatives can be used to tune electronic properties (HOMO/LUMO levels). rsc.org

Advanced Mechanistic Investigations via In Situ Techniques

A deep understanding of reaction mechanisms is paramount for optimizing reaction conditions, minimizing byproducts, and rationally designing new catalysts and processes. The reactions of this compound, particularly its transition metal-catalyzed transformations, would benefit immensely from advanced mechanistic studies.

Future research should employ:

In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for monitoring reaction progress in real-time. ed.ac.uk For reactions involving this compound, ¹H, ¹³C, and particularly ¹⁹F NMR spectroscopy can provide invaluable data. ¹⁹F NMR is highly sensitive to the local electronic environment of the trifluoromethyl group, allowing for the detection of reaction intermediates and the tracking of kinetic profiles without the interference of background signals. numberanalytics.comscispace.comnumberanalytics.comnih.gov This can help elucidate the roles of catalysts, ligands, and additives in the catalytic cycle.

In Situ Infrared (IR) Spectroscopy: Techniques like ReactIR™ can monitor the concentration of key species (reactants, intermediates, products) as the reaction occurs. acs.org This is especially useful for tracking the oxidative addition and reductive elimination steps in palladium-catalyzed coupling reactions, providing critical kinetic data that is complementary to NMR studies. acs.orgyoutube.com

Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate the energies of transition states and intermediates, and rationalize observed selectivities. nih.gov Combining in situ spectroscopic data with computational studies would provide a comprehensive picture of the reaction mechanisms at play, accelerating the development of more efficient and selective synthetic methods for the functionalization of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.